molecular formula C12H17N3OS B2784438 1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2175581-02-7

1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2784438
CAS No.: 2175581-02-7
M. Wt: 251.35
InChI Key: YWARWGGBCNLIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 2-methyl-1,3-thiazole with appropriate reagents to introduce the piperazine and acryloyl groups. One common method involves the nucleophilic substitution reaction where 2-methyl-1,3-thiazole is reacted with piperazine in the presence of a suitable catalyst, followed by the addition of acryloyl chloride to introduce the acryloyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for reduction reactions.

  • Substitution: Reagents like acryloyl chloride and various alkyl halides are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of thiazole chemistry.

  • Biology: The compound has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one is compared with other thiazole derivatives, such as 2-methylthiazole, 4-methylthiazole, and thiazolyl-1,2,3-triazolyl compounds. While these compounds share structural similarities, this compound is unique due to its specific functional groups and potential applications. The presence of the piperazine and acryloyl groups contributes to its distinct chemical properties and biological activities.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-3-12(16)15-6-4-14(5-7-15)9-11-8-13-10(2)17-11/h3,8H,1,4-7,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWARWGGBCNLIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.